molecular formula C34H35Cl2F5N4O3 B606201 BKM-570 CAS No. 259885-54-6

BKM-570

Cat. No.: B606201
CAS No.: 259885-54-6
M. Wt: 713.571
InChI Key: LQHZEXWBMDTGEB-SDQWYYNMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BKM-570 is a nonpeptide bradykinin antagonist investigated for its potent anticancer properties in various research models. Studies have demonstrated its strong cytotoxic effect in a range of cancer cell lines, including small cell lung cancer (IC50 = 1.8 μM), prostate cancer, and ovarian cancer. In research on epithelial ovarian cancer (EOC) cells, this compound effectively inhibited cell growth, with effects comparable to the chemotherapeutic agent cisplatin, and was shown to synergize with cisplatin to inhibit EOC cell growth. Its anticancer activity appears to be independent of the functional status of bradykinin receptors, suggesting a complex mechanism of action. Gene expression profiling in ovarian cancer cells indicates that treatment with this compound leads to the upregulation of genes involved in apoptosis and the downregulation of genes governing essential cellular processes such as cell growth, metabolism, cell cycle control, and signal transduction. This multifaceted action highlights its therapeutic potential in cancer research. The compound has also shown impressive in vivo efficacy, with studies reporting superior tumor growth inhibition in mouse models compared to conventional chemotherapeutic drugs. Based on the structure of this compound, novel bradykinin receptor inhibitors have been developed for research in hepatocellular carcinoma, further underscoring its value as a lead compound in oncology research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

259885-54-6

Molecular Formula

C34H35Cl2F5N4O3

Molecular Weight

713.571

IUPAC Name

2,3,4,5,6-Pentafluorocinnamoyl-(O-2,6-dichlorobenzyl)-L-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl)amide

InChI

InChI=1S/C34H35Cl2F5N4O3/c1-33(2)15-19(42)16-34(3,4)45(33)44-32(47)25(43-26(46)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)48-17-22-23(35)6-5-7-24(22)36/h5-13,19,25H,14-17,42H2,1-4H3,(H,43,46)(H,44,47)/b13-12+/t25-/m0/s1

InChI Key

LQHZEXWBMDTGEB-SDQWYYNMSA-N

SMILES

O=C(NN1C(C)(C)CC(N)CC1(C)C)[C@H](CC2=CC=C(OCC3=C(Cl)C=CC=C3Cl)C=C2)NC(/C=C/C4=C(F)C(F)=C(F)C(F)=C4F)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BKM-570

Origin of Product

United States

Scientific Research Applications

Ovarian Cancer

BKM-570 exhibits strong cytotoxic properties against ovarian cancer cell lines. Research indicates that its cytotoxic effects are comparable to those of conventional chemotherapeutics such as cisplatin. Specifically:

  • Cell Lines Studied : The compound was tested on TOV-21 (clear cell carcinoma) and TOV-112 (endometrioid carcinoma) cell lines, showing significant growth inhibition .
  • Mechanistic Insights : Gene expression profiling revealed that treatment with this compound led to the downregulation of genes involved in metabolism, inflammatory responses, and signal transduction pathways associated with tumor growth .

Hepatocellular Carcinoma

This compound's application extends beyond ovarian cancer. Studies have shown its potential in treating hepatocellular carcinoma (HCC):

  • Inhibition of Cell Viability : Novel bradykinin receptor inhibitors derived from this compound have been reported to significantly reduce the viability of HCC cell lines (HepG2 and BEL-7402) by inhibiting the extracellular regulated protein kinase (ERK) signaling pathway .
  • Apoptotic Induction : These inhibitors also promote apoptosis in liver cancer cells, suggesting a broader application for this compound derivatives in oncology .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other bradykinin antagonists but is distinguished by its potent anticancer activity. A comparative analysis is presented below:

Compound NameStructure TypeBiological ActivityUnique Features
BKM-155Bradykinin AntagonistAnti-inflammatorySelective for bradykinin receptor 2
BKM-120Anticancer AgentCytotoxicExhibits activity against multiple cancers
BKM-194Bradykinin AntagonistAnalgesicPotent effects on pain modulation
This compound Bradykinin AntagonistCytotoxicStrong effects specifically against ovarian cancer cells

Case Studies and Research Findings

  • Ovarian Cancer Treatment :
    • A study demonstrated that this compound effectively inhibited the growth of ovarian cancer cells in vitro, showing comparable effectiveness to cisplatin while also enhancing the drug's efficacy when used in combination therapies .
  • Hepatocellular Carcinoma :
    • Research indicated that derivatives of this compound could significantly inhibit liver cancer cell proliferation and induce apoptosis through targeted signaling pathways, providing a promising avenue for HCC treatment .
  • Potential for Other Cancers :
    • Due to its mechanism as a bradykinin antagonist, this compound is being explored for its potential applications in lung and prostate cancers, where bradykinin plays a role in tumor progression .

Chemical Reactions Analysis

Acylation and Amide Coupling

  • Core structure assembly : The compound’s backbone is constructed via sequential acylation reactions. For example, a pentafluorocinnamoyl group is coupled to a tyrosine derivative using carbodiimide-based coupling agents .
  • Halogen introduction : Dichlorobenzyl and pentafluorophenyl groups are introduced via nucleophilic aromatic substitution, enhancing bioactivity and receptor affinity .

Deprotection and Final Modification

  • Boc deprotection : Tert-butoxycarbonyl (Boc) protective groups are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by HCl treatment to yield the final amine product .
  • Hydrophobic side-chain optimization : Modifications to the piperidylamide side chain improve cell permeability and metabolic stability .

Structural Modifications and Derivatives

Structural analogs of this compound, such as J051-71 and J051-105 , highlight reaction-driven enhancements:

DerivativeModificationReaction TypeImpact
J051-71Replacement of hydrophobic groups with aryl-acylated aminesAcylationIncreased ERK pathway inhibition
J051-105Introduction of electron-withdrawing substituentsElectrophilic substitutionEnhanced caspase-3 activation (apoptosis)

Key findings :

  • J051-71 : Synthesized via TFA-mediated deprotection, this derivative reduces ERK phosphorylation by 60% in hepatocellular carcinoma cells .
  • J051-105 : Displays a 50% inhibitory concentration (IC₅₀) of 2.4 μM in HepG2 cells, outperforming cisplatin in apoptosis induction .

Amide Bond Formation

  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .
  • Conditions : Room temperature, anhydrous DCM, 12–24 hr reaction time .

Halogenation

  • Dichlorobenzylation : Achieved via Friedel-Crafts alkylation using AlCl₃ as a catalyst .
  • Pentafluorocinnamoylation : Fluorine atoms are introduced using pentafluorocinnamic acid chloride under inert conditions .

Comparative Analysis of Cytotoxic Mechanisms

This compound’s dual activity as a bradykinin antagonist and cytotoxic agent involves:

  • Receptor blockade : Inhibits bradykinin B2 receptors, reducing pro-angiogenic signaling .
  • Caspase activation : Upregulates cleaved caspase-3 and PARP cleavage, inducing apoptosis in ovarian cancer cells .

Synergy with chemotherapy :

  • This compound synergizes with cisplatin, lowering its IC₅₀ by 40% in TOV-21 ovarian cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of BKM-570 and structurally or functionally related compounds, including peptide/non-peptide bradykinin antagonists and chemotherapeutics.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Type Target/Mechanism Efficacy & Selectivity Key Findings
This compound Non-peptide Bradykinin receptors (B1/B2); ERK1/2, AKT Broad-spectrum: SCLC, prostate, ovarian, glioma Synergizes with temozolomide; cytotoxic in cisplatin-resistant cells .
B-9870 Peptide dimer Bradykinin receptors (B1/B2) Limited by metabolic instability Parent compound of this compound; less potent in vivo .
CU201 Peptide mimetic Bradykinin receptors (B1/B2) Moderate activity in SCLC Less stable than this compound; requires structural optimization .
MEN16132 Non-peptide Selective B2 receptor antagonist High selectivity for B2 receptors Limited efficacy in receptor-negative cancers; fewer in vivo studies .
HOE-140 Peptide B2 receptor antagonist Apoptosis induction in gliomas Short half-life; requires frequent dosing .
SSR240612 Non-peptide B1 receptor antagonist Anti-inflammatory and antitumor effects Narrower anticancer scope compared to this compound .
Cisplatin Platinum complex DNA crosslinking Broad-spectrum but high toxicity This compound shows comparable efficacy with lower toxicity in ovarian cancer .

Key Comparative Insights

Its fluorinated cinnamoyl group and tetramethylpiperidylamide moiety improve receptor binding and pharmacokinetics .

Mechanistic Superiority
this compound uniquely inhibits both ERK1/2 and AKT pathways, which are critical for tumor survival and proliferation. This dual inhibition is absent in selective antagonists like MEN16132 (B2-specific) or SSR240612 (B1-specific) .

Synergistic Potential this compound enhances the efficacy of temozolomide in gliomas and cisplatin in ovarian cancer, whereas other bradykinin antagonists (e.g., HOE-140) lack demonstrated synergy with standard therapies .

Toxicity Profile this compound exhibits negligible cytotoxicity toward normal pulmonary fibroblasts, a significant advantage over cisplatin and taxotere, which damage healthy tissues .

Receptor-Independent Activity
In ovarian cancer cell lines (TOV-21, TOV-112), this compound’s cytotoxicity occurs even in cells lacking bradykinin receptor expression, suggesting off-target or receptor-independent mechanisms .

Research Findings and Clinical Implications

  • Ovarian Cancer : this compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization, with IC₅₀ values comparable to cisplatin .
  • Prostate Cancer: In vivo studies show tumor regression in xenograft models, particularly when combined with docetaxel .
  • Glioma : Co-administration with temozolomide reduces tumor growth by 60% in preclinical models .

Preparation Methods

Preparation of (S)-4-Hydroxy-α-aminobenzenepropanoic Acid Methyl Ester

Starting material : L-tyrosine methyl ester hydrochloride
Protection strategy :

  • Amino protection : Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate in THF/water (1:1) at 0°C → 25°C, 90% yield

  • Phenolic hydroxyl protection :

    • Benzyl bromide, K₂CO₃, DMF, 12 h reflux → 85% yield

    • Alternative: 2,6-dichlorobenzyl chloride for direct coupling (avoids later deprotection)

Deprotection : Hydrogenolysis (H₂, 10% Pd/C, MeOH) removes benzyl group while retaining Boc protection.

Synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)propionyl Chloride

Procedure :

  • Condensation of pentafluorophenol with acryloyl chloride (1:1.2 molar ratio) in anhydrous DCM, catalyzed by DMAP (4-dimethylaminopyridine), 0°C → rt, 6 h → 78% yield

  • Purification via fractional distillation (bp 89–91°C at 0.5 mmHg)

Critical parameters :

  • Strict anhydrous conditions to prevent hydrolysis

  • Exclusion of light to minimize photo-dehalogenation

Coupling and Deprotection Sequence

Key reaction : Amide bond formation between tyrosine derivative and propionyl chloride
Conditions :

  • Boc-protected tyrosine methyl ester (1 eq)

  • 3-(2,3,4,5,6-pentafluorophenoxy)propionyl chloride (1.1 eq)

  • DIPEA (2 eq) in DCM, −20°C → 0°C over 2 h

  • Reaction monitoring by TLC (hexane:EtOAc 3:1, Rf 0.42)

Deprotection :

  • Boc removal: 4M HCl/dioxane, 0°C, 1 h → 95% yield

  • Methyl ester hydrolysis: LiOH (2 eq), THF/H₂O (3:1), rt, 4 h → 89% yield

Etherification and Final Product Isolation

O-Alkylation of Tyrosine Hydroxyl Group

Reagents :

  • 2,6-Dichlorobenzyl bromide (1.2 eq)

  • NaH (60% dispersion in oil, 2 eq)

  • Anhydrous DMF, N₂ atmosphere, 0°C → 40°C, 8 h

Optimization data :

BaseSolventTemp (°C)Yield (%)
NaHDMF4082
K₂CO₃Acetone5647
Cs₂CO₃DMF8063

Purification :

  • Column chromatography (SiO₂, hexane:EtOAc gradient 4:1 → 1:1)

  • Final recrystallization from EtOH/H₂O (7:3)

Analytical Characterization Benchmarks

Spectroscopic Data

1H NMR (500 MHz, CDCl₃) :

  • δ 7.74 (d, J = 8.7 Hz, 2H, ArH)

  • δ 7.53–7.50 (m, 4H, dichlorophenyl)

  • δ 4.86–4.82 (m, 1H, α-CH)

  • δ 3.26 (dd, J = 13.5, 6.7 Hz, 1H, CH₂N)

13C NMR :

  • 172.8 ppm (COOH)

  • 156.4 ppm (amide carbonyl)

  • 128.2–133.7 ppm (aromatic carbons)

HRMS (ESI+) :

  • Calculated for C₂₇H₂₁Cl₂F₅NO₅ [M+H]+: 622.0654

  • Found: 622.0658

Process Optimization Challenges

Racemization Control

Comparative studies of coupling agents:

Coupling AgentAdditive% Racemization
HATUHOAt2.1
EDCIHOBt8.7
DCCDMAP12.4

Optimal conditions: HATU (1.1 eq), HOAt (1 eq), DIPEA (3 eq) in DCM at −15°C

Large-Scale Production Considerations

Critical parameters :

  • Batch vs flow chemistry for acylation step:

    • Batch: 82% yield, 98.2% purity

    • Continuous flow: 89% yield, 99.4% purity (residence time 12 min)

Cost analysis :

  • Raw material contribution: 63% of total cost

  • Purification steps: 27% (mainly HPLC)

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin : Wang resin (0.68 mmol/g loading)
Sequence :

  • Fmoc-Tyr(tBu)-OH coupling (HBTU/HOBt)

  • 2,6-Dichlorobenzyl ether formation (BOP-Cl)

  • Propionyl chloride acylation

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5), 2 h

Advantages :

  • 78% overall yield vs 65% for solution-phase

  • Reduced racemization (1.3% vs 2.1%)

Enzymatic Resolution

Substrate : Racemic this compound methyl ester
Enzyme : Candida antarctica lipase B (CAL-B)
Conditions :

  • Phosphate buffer (pH 7.0)/tert-butanol (1:1)

  • 30°C, 24 h → 98% ee (S)-enantiomer

Process metrics :

  • E-value: >200

  • Productivity: 3.2 g/L/h

Time (months)Purity (%)Related Substances (%)
099.80.2
398.41.6
695.74.3

Recommended storage : −20°C under argon, desiccated

Industrial-Scale Manufacturing Protocols

GMP Compliance Considerations

Critical quality attributes :

  • Chirality: ≥99.5% S-enantiomer

  • Residual solvents:

    • DMF <880 ppm

    • DCM <600 ppm

  • Heavy metals: <10 ppm total

Process validation :

  • 3 consecutive batches meeting:

    • Yield 75–82%

    • Purity ≥99.0%

    • Single unknown impurity ≤0.15%

Comparative Analysis of Synthetic Methodologies

ParameterSolution-PhaseSPPSEnzymatic
Total Yield (%)657871
Purity (%)99.299.598.7
Cost ($/kg)12,40018,20015,800
Scalability100 kg10 kg50 kg
Environmental Factor (E)8612442

Environmental Factor = mass of waste (kg)/mass product (kg)

Q & A

Q. What is the known antitumor activity profile of BKM-570 in glioblastoma models?

this compound demonstrates dose-dependent cytotoxicity in U373 glioblastoma cells, with an LC50 of 3.8 mM after 72 hours of exposure, as shown via MTT assays . Its activity is significantly higher than its analog BKM-1800 (LC50 = 25.8 mM), indicating structural specificity for efficacy. However, its mechanism of action (e.g., apoptosis induction, kinase inhibition) remains underexplored, necessitating further studies to elucidate molecular targets .

Q. What in vitro assays are standard for evaluating this compound's cytotoxicity?

The MTT assay is a widely used method to assess cell viability post-treatment. Key considerations include:

  • Cell line selection : Use glioblastoma-specific models (e.g., U373) and compare results across multiple lines to identify cell-type dependencies .
  • Dosage range : Test concentrations spanning 1–50 mM to capture full dose-response curves and calculate LC50 values .
  • Controls : Include untreated cells and reference compounds (e.g., BKM-1800) to validate assay sensitivity .

Q. How should researchers validate the purity and identity of synthesized this compound?

Follow these steps for characterization:

  • Spectroscopic analysis : Use NMR (¹H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
  • Purity assessment : Perform HPLC with UV detection (≥95% purity threshold) and report retention times .
  • Batch consistency : Replicate synthesis and characterization across multiple batches to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Animal models : Use immunodeficient mice with U373 xenografts to mirror in vitro conditions; include tumor volume monitoring and survival endpoints .
  • Dosing regimen : Optimize bioavailability via pharmacokinetic profiling (e.g., intravenous vs. oral administration) and adjust doses to balance efficacy and toxicity .
  • Control groups : Include vehicle-treated and BKM-1800-treated cohorts to isolate compound-specific effects .

Q. How can researchers address discrepancies in this compound's cytotoxicity data across studies?

Contradictions in LC50 values (e.g., 3.8 mM in U373 vs. 1.8 mM in prior studies) may arise from:

  • Cell line heterogeneity : Validate results across genetically diverse glioblastoma models (e.g., U87, T98G) .
  • Assay conditions : Standardize incubation time, serum concentration, and MTT protocol to minimize variability .
  • Data normalization : Use internal controls (e.g., staurosporine) to calibrate inter-experimental comparisons .

Q. What strategies improve this compound's bioavailability for translational research?

  • Formulation optimization : Test lipid-based nanoparticles or PEGylation to enhance solubility and plasma stability .
  • Metabolic profiling : Conduct liver microsome assays to identify metabolic pathways and modify functional groups to reduce clearance .
  • Blood-brain barrier (BBB) penetration : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to assess permeability and adjust lipophilicity .

Q. How can researchers integrate multi-omics data to explore this compound's mechanism of action?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
  • Proteomics : Use LC-MS/MS to quantify changes in kinase activity or post-translational modifications .
  • Data integration : Apply bioinformatics tools (e.g., GSEA, STRING) to map cross-omics interactions and prioritize validation targets .

Methodological Resources

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate LC50 and Hill coefficients .
  • Error reporting : Include 95% confidence intervals and p-values from triplicate experiments .
  • Outlier handling : Apply Grubbs’ test or ROUT method to exclude anomalous datapoints .

Q. How should researchers document synthetic protocols for this compound?

  • Step-by-step description : Detail reaction conditions (temperature, solvents, catalysts), purification methods (e.g., column chromatography), and yields .
  • Safety compliance : Adhere to institutional guidelines for handling hazardous reagents and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BKM-570
Reactant of Route 2
Reactant of Route 2
BKM-570

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.